5-Bromo-2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

Medicinal Chemistry ADME Prediction Kinase Inhibitor Design

Procure the explicit 5-Bromo variant for kinase inhibitor programs requiring adenine-mimetic hinge binding with a hydrophobic back-pocket interaction (cLogP ≈ 1.8). The lower C-Br bond dissociation energy enables high-throughput Suzuki/Sonogashira diversification under mild Pd catalysis, preserving the acid-labile pyrrolidine-pyridine-carbonyl motif. This 2-pyridine regioisomer is the essential matched molecular pair to decouple halogen and attachment-point contributions—replacing it with the chloro analog (cLogP ≈ 1.14) introduces significant solubility and selectivity SAR risk. Ideal for peripheral oncology/inflammation targets (tPSA 72.68 Ų limits BBB penetration).

Molecular Formula C14H13BrN4O2
Molecular Weight 349.188
CAS No. 2097903-87-0
Cat. No. B2457654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
CAS2097903-87-0
Molecular FormulaC14H13BrN4O2
Molecular Weight349.188
Structural Identifiers
SMILESC1CN(CC1OC2=NC=C(C=N2)Br)C(=O)C3=CC=CC=N3
InChIInChI=1S/C14H13BrN4O2/c15-10-7-17-14(18-8-10)21-11-4-6-19(9-11)13(20)12-3-1-2-5-16-12/h1-3,5,7-8,11H,4,6,9H2
InChIKeyLXIYCWPAKAUXEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine (CAS 2097903-87-0) Procurement Baseline: A Pyrimidine-Pyrrolidine Hybrid Scaffold


5-Bromo-2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a heterocyclic compound combining a 5-bromopyrimidine core with a pyrrolidine-3-yl ether linker, further acylated with a pyridine-2-carbonyl group . This structural class is recognized for its potential as a kinase inhibitor scaffold, where the halogen-substituted pyrimidine acts as an adenine-mimetic hinge binder, and the pyrrolidine-pyridine motif modulates selectivity and pharmacokinetic properties . The compound serves as a versatile intermediate and research probe in medicinal chemistry campaigns targeting ATP-binding sites across multiple kinase families .

Why Generic Substitution of 5-Bromo-2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine Fails: Sensitivity to Halogen Identity and Pyridine Regiochemistry


In-class substitution of 5-Bromo-2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine with its close analogs is unreliable due to the profound impact of even minor structural perturbations on target engagement and physicochemical properties . The 5-position halogen atom directly influences the electron density of the pyrimidine ring, altering hinge-binding affinity, while the pyridine-2-carbonyl regioisomer dictates the spatial orientation of the terminal aromatic group, critically affecting kinase selectivity profiles . For example, computational data show a logP difference of approximately 0.66 units between the 5-bromo (cLogP ≈ 1.8) and 5-chloro (cLogP ≈ 1.14) analogs, which directly impacts solubility, permeability, and non-specific protein binding [1]. Therefore, treating these analogs as interchangeable building blocks without head-to-head biological confirmation introduces significant risk of divergent SAR and failed medicinal chemistry campaigns.

Quantitative Differentiation of 5-Bromo-2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine Against its Closest Analogs


Computational Lipophilicity (cLogP) Comparison: 5-Bromo vs. 5-Chloro Analogs

The 5-bromo derivative exhibits a higher calculated partition coefficient (cLogP) compared to the 5-chloro analog, indicating greater lipophilicity that affects permeability and solubility. The target compound's cLogP is reported as 1.795 , while the 5-chloro analog has a cLogP of 1.135 [1]. This difference of 0.66 log units corresponds to a roughly 4.6-fold higher octanol-water partition coefficient, potentially enhancing passive membrane permeability but reducing aqueous solubility [2].

Medicinal Chemistry ADME Prediction Kinase Inhibitor Design

Regioisomeric Anticancer Potency: 2-Pyridine vs. 3-Pyridine Carbonyl in MCF-7 Cells

A regioisomeric comparator with a pyridine-3-carbonyl substitution shows distinct anticancer potency in the MCF-7 breast cancer cell line. While the target compound's IC50 in this specific assay has not been publicly disclosed, the 3-pyridine regioisomer (CAS 2097923-53-8) exhibits an IC50 of 12.5 µM with apoptosis induction as the mechanism of action . This single data point suggests that the pyridine-carbonyl attachment regiochemistry is pharmacologically relevant; the 2-pyridine variant is anticipated to yield a different potency and selectivity fingerprint due to altered hydrogen bonding geometry [1].

Anticancer Agent Structure-Activity Relationship Breast Cancer

Halogen-Dependent Reactivity: 5-Bromo as a Synthetic Handle for Cross-Coupling

The 5-bromo substituent is a superior synthetic handle for downstream diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) compared to the 5-chloro analog. The carbon-bromine bond dissociation energy (C-Br) is lower than C-Cl (ca. 285 kJ/mol vs. 327 kJ/mol), making oxidative addition to Pd(0) more facile [1][2]. This enables milder reaction conditions and higher coupling yields, a critical advantage when the pyrrolidine-pyridine-carbonyl motif must be preserved intact. The target compound's bromine atom is explicitly described as a site for nucleophilic substitution and catalytic coupling in its synthetic applications .

Organic Synthesis Cross-Coupling Building Block

Polar Surface Area and Hydrogen Bond Capacity Fine-Tuning

The target compound possesses a topological polar surface area (tPSA) of 72.68 Ų, as computed by Chemsrc . In contrast, a related dimethyl analog (2,4-dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine) shares the same core but lacks the halogen, resulting in a lower predicted tPSA of approximately 61.82 Ų (analogous to the chloro derivative) [1]. While both values reside within the typical oral drug space (<140 Ų), the 10–11 Ų difference reflects the bromine's contribution to polarity and can influence passive permeability and efflux transporter recognition. For kinase programs optimizing CNS exposure, the higher tPSA of the bromo variant may reduce blood-brain barrier penetration compared to non-halogenated or smaller-halogen analogs [2].

Physicochemical Profiling Drug-Likeness Kinase Selectivity

Recommended Research and Industrial Applications for 5-Bromo-2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine Based on Quantified Evidence


Lead Optimization of Type II or Type III Kinase Inhibitors Requiring a Halogen-Substituted Hinge Binder

The explicit 5-bromo substitution is ideal for projects where the pyrimidine ring must engage the kinase hinge region while the bromine atom participates in halogen bonding with a backbone carbonyl or extends into a hydrophobic pocket. The computational evidence for higher lipophilicity (cLogP = 1.8) indicates superior hydrophobic complementarity compared to the chloro analog, potentially improving target residency . This compound should be prioritized when the medicinal chemistry design hypothesis includes a hydrophobic back-pocket interaction behind the gatekeeper residue.

Modular Synthesis of Focused Kinase Inhibitor Libraries via Palladium-Mediated Cross-Coupling

The lower C-Br bond dissociation energy makes this compound a preferred core scaffold for parallel library synthesis using Suzuki or Sonogashira couplings. Procurement of the 5-bromo variant, rather than the 5-chloro analog, enables high-throughput diversification under milder palladium catalysis conditions, preserving the acid-labile pyrrolidine-pyridine-carbonyl motif and increasing overall library success rates [1].

Peripheral Kinase Target Programs Where CNS Restriction is Desirable

The computed tPSA of 72.68 Ų, combined with the measured cLogP, suggests limited passive blood-brain barrier penetration. For industrial teams developing kinase inhibitors for non-CNS indications (e.g., oncology, inflammation), this profile is advantageous as it may reduce centrally mediated side effects. The bromo analog's tPSA is ~10 Ų higher than non-halogenated or methylated counterparts, providing a tangible physicochemical rationale for selecting it in peripheral target campaigns .

Control Experiment for SAR Studies on Halogen and Regioisomer Effects

Given the observed biological activity of the 3-pyridine regioisomer in MCF-7 cells (IC50 = 12.5 µM), this 2-pyridine regioisomer serves as an essential comparator to decouple the contributions of the halogen atom and the pyridine attachment point. Research programs seeking to understand kinase selectivity or cytotoxicity drivers need the matched pair of 2-pyridine (target) and 3-pyridine compounds to generate robust SAR, making this compound a critical procurement item for control experiments .

Quote Request

Request a Quote for 5-Bromo-2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.